molecular formula C21H22N6O B11007717 N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11007717
M. Wt: 374.4 g/mol
InChI Key: BWMWAQHABMBIRN-UHFFFAOYSA-N
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Description

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate carboxylic acid or aldehyde. The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone. The final step involves coupling the benzimidazole and pyrazole intermediates with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of automated synthesizers, continuous flow reactors, and purification techniques like recrystallization and chromatography. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which may confer specific chemical and biological properties not found in simpler compounds. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N6O/c1-14(2)27-19-8-4-3-7-16(19)24-20(27)9-11-23-21(28)18-12-17(25-26-18)15-6-5-10-22-13-15/h3-8,10,12-14H,9,11H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

BWMWAQHABMBIRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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